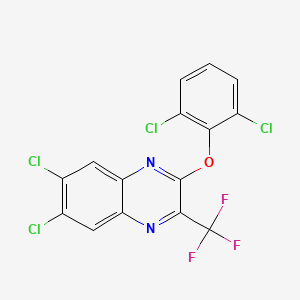

6,7-Dichloro-2-(2,6-dichlorophenoxy)-3-(trifluoromethyl)quinoxaline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6,7-Dichloro-2-(2,6-dichlorophenoxy)-3-(trifluoromethyl)quinoxaline is a chemical compound with potential significance in various fields due to its unique structural and chemical properties. Research on quinoxaline derivatives, including those with substitutions that may closely resemble the subject compound, has revealed their relevance in materials science, chemistry, and potentially pharmacology, despite the exclusion of drug use and dosage information.

Synthesis Analysis

The synthesis of quinoxaline derivatives often involves palladium-catalyzed C-N and C-C coupling reactions. These methods have been applied to synthesize triarylamines containing a quinoxaline core, which are characterized by their optical absorption and emission spectra, electrochemical behavior, and thermal stability (Thomas & Tyagi, 2010). These synthesis techniques underscore the versatility and complexity of producing substituted quinoxalines.

Molecular Structure Analysis

Crystal structure analysis of quinoxaline derivatives reveals intricate molecular arrangements, highlighting the importance of π-π interactions and molecular geometry in defining the properties of these compounds (de Souza et al., 2015). The molecular structure plays a crucial role in the physical and chemical characteristics of these compounds.

Chemical Reactions and Properties

Quinoxaline derivatives undergo various chemical reactions, including regioselective substitution and dehalogenation polycondensation, which are pivotal for functionalizing and altering their chemical properties (Ford et al., 2000). These reactions are essential for expanding the utility and application of quinoxaline derivatives.

Physical Properties Analysis

The physical properties of quinoxaline derivatives, such as optical properties and morphological characteristics, are significantly influenced by their molecular structure. Studies have shown that substituents like the trifluoromethyl group can affect solvatochromism, fluorescence, and aggregation-induced emission (AIE) behavior (Rajalakshmi & Palanisami, 2020). These properties are crucial for applications in materials science and optoelectronics.

Chemical Properties Analysis

The chemical properties of quinoxalines, including reactivity towards various nucleophiles and the effects of different substituents on their chemical behavior, are a subject of interest. The introduction of specific functional groups can significantly impact the compound's reactivity, biological activity, and overall chemical behavior (Jaso et al., 2005).

Aplicaciones Científicas De Investigación

Electrochromic Properties and Copolymer Synthesis

A study by Beyazyildirim et al. (2006) explored the synthesis and electrochromic properties of conducting copolymers derived from quinoxaline monomers. This research demonstrated the potential of these materials in polymer electrochromic devices, offering insights into their applications in display technologies and smart windows (Beyazyildirim et al., 2006).

Cytotoxic Activity and Antiproliferative Effects

Kadela et al. (2016) investigated a series of quinoxaline derivatives for their cytotoxicity against cancer cell lines. They found that certain derivatives showed higher cytotoxicity than the parent compound, highlighting the potential of these compounds in cancer therapy (Kadela et al., 2016).

Optical and Morphological Studies

A study by Rajalakshmi and Palanisami (2020) focused on the synthesis of Y-shaped tri-fluoromethyl substituted quinoxaline derivatives and their optical properties. They observed phenomena such as aggregation-induced emission and solvatochromism, which could be significant in the development of advanced optical materials (Rajalakshmi & Palanisami, 2020).

Anti-Plasmodial Activity

Marín et al. (2008) synthesized derivatives of quinoxaline for their anti-plasmodial properties. They discovered that certain derivatives were significantly more active against Plasmodium falciparum, the parasite responsible for malaria, than conventional drugs like chloroquine (Marín et al., 2008).

Reactivity and Ligand Synthesis

Adam et al. (2013) explored the reactivity of quinoxalines in ligand synthesis. Their research provided valuable insights into the development of novel ligands for catalysis, which could have implications in various chemical synthesis processes (Adam et al., 2013).

Synthesis of Derivatives for Antibacterial and Antituberculosis Activity

Research by El-Atawy et al. (2019) and Jaso et al. (2005) focused on synthesizing quinoxaline derivatives with significant antibacterial and antituberculosis properties. These studies contribute to the search for new antimicrobial agents in the fight against resistant bacterial strains (El-Atawy et al., 2019) (Jaso et al., 2005).

Corrosion Inhibition Studies

Zarrouk et al. (2014) conducted a study on quinoxalines as corrosion inhibitors for copper, highlighting their potential use in industrial applications involving metal protection (Zarrouk et al., 2014).

Helical Structure Induction in Polymers

Yamamoto et al. (2013) investigated the induction of helical structures in poly(quinoxaline-2,3-diyl)s by introducing chiral groups. This research is significant for developing materials with unique optical and chiral properties (Yamamoto et al., 2013).

Propiedades

IUPAC Name |

6,7-dichloro-2-(2,6-dichlorophenoxy)-3-(trifluoromethyl)quinoxaline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H5Cl4F3N2O/c16-6-2-1-3-7(17)12(6)25-14-13(15(20,21)22)23-10-4-8(18)9(19)5-11(10)24-14/h1-5H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJZDSGNTLWXWFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)OC2=NC3=CC(=C(C=C3N=C2C(F)(F)F)Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H5Cl4F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,7-Dichloro-2-(2,6-dichlorophenoxy)-3-(trifluoromethyl)quinoxaline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(5-chloropyridin-2-yl)amino]-N-(2,4-difluorobenzyl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2490556.png)

![1-[1-(4-bromobenzenesulfonyl)azetidin-3-yl]-2-methyl-1H-1,3-benzodiazole](/img/structure/B2490557.png)

![N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-4-methylbenzamide](/img/structure/B2490558.png)

![6-(azepan-1-ylsulfonyl)-2-(4-methylbenzyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2490563.png)

![N-(2-cyclohex-1-en-1-ylethyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide](/img/structure/B2490568.png)

![7-Bromo-6-fluoroimidazo[1,5-a]pyridine](/img/structure/B2490569.png)

![2-[2-(4-phenyl-1,3-thiazol-5-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2490570.png)

![cyclopentyl(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2490571.png)

![1-(2-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2490575.png)